Magnesium,prop-2-enoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

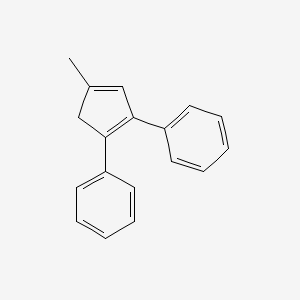

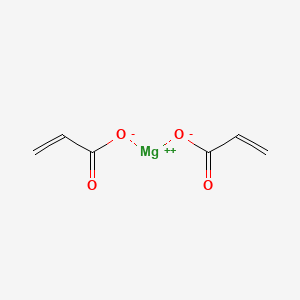

Magnesium prop-2-enoate, also known as magnesium acrylate, is an organic compound with the molecular formula C₆H₆MgO₄. It is a magnesium salt of acrylic acid, where the magnesium ion is coordinated with two prop-2-enoate anions. This compound is known for its applications in various fields, including polymer chemistry and materials science .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Magnesium prop-2-enoate can be synthesized through the reaction of magnesium hydroxide or magnesium oxide with acrylic acid. The reaction typically occurs in an aqueous medium, where magnesium hydroxide or magnesium oxide is gradually added to a solution of acrylic acid under controlled temperature and pH conditions. The reaction can be represented as follows:

Mg(OH)2+2CH2=CHCOOH→Mg(CH2=CHCOO)2+2H2O

Alternatively, magnesium carbonate can be used as a starting material, reacting with acrylic acid to form magnesium prop-2-enoate and carbon dioxide:

MgCO3+2CH2=CHCOOH→Mg(CH2=CHCOO)2+CO2+H2O

Industrial Production Methods

In industrial settings, the production of magnesium prop-2-enoate often involves the use of magnesium chloride and sodium acrylate. The reaction occurs in an aqueous medium, where magnesium chloride reacts with sodium acrylate to form magnesium prop-2-enoate and sodium chloride:

MgCl2+2CH2=CHCOONa→Mg(CH2=CHCOO)2+2NaCl

This method is preferred for large-scale production due to its efficiency and cost-effectiveness.

Analyse Des Réactions Chimiques

Types of Reactions

Magnesium prop-2-enoate undergoes various chemical reactions, including:

Polymerization: The vinyl groups in the prop-2-enoate anions can undergo free radical polymerization to form polyacrylate materials.

Substitution: The carboxylate groups can participate in nucleophilic substitution reactions.

Coordination: The magnesium ion can coordinate with other ligands, forming complexes.

Common Reagents and Conditions

Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under thermal or photochemical conditions.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Coordination: Ligands such as ethylenediamine or bipyridine can be used to form coordination complexes.

Major Products Formed

Polymerization: Poly(magnesium acrylate) or cross-linked polyacrylate networks.

Substitution: Alkyl or acyl derivatives of magnesium prop-2-enoate.

Coordination: Magnesium-ligand complexes with varying stoichiometries.

Applications De Recherche Scientifique

Magnesium prop-2-enoate has a wide range of applications in scientific research:

Polymer Chemistry: Used as a monomer in the synthesis of polyacrylate materials, which are employed in superabsorbent polymers, adhesives, and coatings.

Materials Science: Utilized in the development of hydrogels and other advanced materials with unique mechanical and chemical properties.

Biomedical Applications: Investigated for use in drug delivery systems and tissue engineering due to its biocompatibility and ability to form hydrogels.

Catalysis: Employed as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.

Mécanisme D'action

The mechanism of action of magnesium prop-2-enoate depends on its application:

Polymerization: The vinyl groups undergo free radical polymerization, forming long polymer chains.

Coordination Chemistry: The magnesium ion coordinates with ligands, stabilizing reactive intermediates and facilitating catalytic cycles.

Biomedical Applications: In drug delivery, the compound forms hydrogels that can encapsulate and release therapeutic agents in a controlled manner.

Comparaison Avec Des Composés Similaires

Magnesium prop-2-enoate can be compared with other similar compounds such as:

Sodium prop-2-enoate (sodium acrylate): Similar in structure but with sodium instead of magnesium. It is widely used in superabsorbent polymers.

Calcium prop-2-enoate (calcium acrylate): Similar in structure but with calcium instead of magnesium. It is used in similar applications but has different solubility and reactivity properties.

Magnesium methacrylate: Similar to magnesium prop-2-enoate but with a methyl group on the vinyl group. It has different polymerization properties and is used in different types of polymers.

Magnesium prop-2-enoate is unique due to its specific coordination chemistry and the properties imparted by the magnesium ion, making it suitable for specialized applications in materials science and catalysis.

Propriétés

Formule moléculaire |

C6H6MgO4 |

|---|---|

Poids moléculaire |

166.41 g/mol |

Nom IUPAC |

magnesium;prop-2-enoate |

InChI |

InChI=1S/2C3H4O2.Mg/c2*1-2-3(4)5;/h2*2H,1H2,(H,4,5);/q;;+2/p-2 |

Clé InChI |

DWLAVVBOGOXHNH-UHFFFAOYSA-L |

SMILES canonique |

C=CC(=O)[O-].C=CC(=O)[O-].[Mg+2] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B13407767.png)

![4-[[5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]-2-propylimidazol-1-yl]methyl]benzoic acid;methanesulfonic acid](/img/structure/B13407782.png)

![disodium;4-[[2-(carbamoylamino)-4-[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]phenyl]diazenyl]benzene-1,3-disulfonate](/img/structure/B13407807.png)

![(6Alpha,11Beta,16Beta)-17,21-[(1-Ethoxypropylidene)bis(oxy)]-6,9-difluoro-11-hydroxy-16-methylpregna-1,4-diene-3,20-dione](/img/structure/B13407808.png)

![7-Amino-1-(2-hydroxyethoxymethyl)-1,3,6,8-tetrazaspiro[4.4]non-6-ene-2,4,9-trione](/img/structure/B13407810.png)

![(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3-[(5S)-5-[(sulfamoylamino)methyl]pyrrolidin-1-ium-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B13407830.png)